molecular formula C20H24O7 B150141 Eupalinilide C CAS No. 757202-11-2

Eupalinilide C

Numéro de catalogue: B150141
Numéro CAS: 757202-11-2
Poids moléculaire: 376.4 g/mol
Clé InChI: QWNQZWRFKIHTPL-NPUYJLKLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eupalinilide C (CAS: 757202-11-2) is a sesquiterpene lactone with the molecular formula C₂₀H₂₄O₇ and a molecular weight of 376.4 g/mol . It belongs to the guaianolide family, characterized by a tricyclic ring system fused with a γ-butyrolactone moiety and a hydroazulene framework . This compound is isolated from natural sources such as the resin of Toxicodendron vernicifluum , though its specific biological activities remain less studied compared to its structural analogs. It is commercially available for research purposes, typically with a purity of ≥98% (HPLC) .

Méthodes De Préparation

Initial Challenges in Eupalinilide E Synthesis

The synthesis of eupalinilide E initially faced hurdles due to premature oxygenation and incorrect diastereomer formation. Early attempts to introduce oxygen early in the synthesis (e.g., allylic oxidation of lactone intermediates) led to undesired byproducts and inefficient routes . For instance, oxidation of lactone 17 with chromium trioxide yielded ketone 18 , but subsequent reductions and protections introduced synthetic bottlenecks, limiting scalability . These challenges underscored the need for a strategy that deferred oxygenation to later stages, allowing greater flexibility in reaction conditions and substrate compatibility.

Strategic Use of Carvone as a Chiral Starting Material

A pivotal advancement emerged from leveraging (R)-carvone (6 ) as a chiral starting material. Carvone’s bicyclic monoterpene structure provided a stereochemically rich foundation for constructing eupalinilide E’s core . The synthesis began with hydrobromination of carvone to form carvone monobromide (14 ), followed by bromination and Favorskii rearrangement to generate lactone 17 (Scheme 1) . This four-step sequence produced 17 in 50% yield and enabled multigram-scale synthesis (>300 g), demonstrating its practicality for large-scale applications .

Late-Stage Allylic Oxidations

The successful route prioritized late-stage allylic oxidations to introduce oxygen functionalities. For example, triene-yne 24 underwent palladium-catalyzed borylative enyne cyclization to form cyclic ether 26 , which was oxidized to aldehyde 27 and cyclized via an ene reaction to yield tricycle 28 . This approach avoided premature oxygenation and allowed modular assembly of the core structure.

Diastereoselective Cyclization and Functionalization

Borylative Enyne Cyclization

The reaction of triene-yne 24 with bis(pinacolato)diboron and palladium(II) acetate produced boronate 25 , which was oxidized to ether 26 (Scheme 3) . The cyclization exhibited high diastereoselectivity, favoring the trans configuration critical for subsequent steps. Swern oxidation of 26 yielded aldehyde 27 , which underwent ene cyclization with diethylaluminum chloride to form tricycle 28 in 76% yield .

Tigloyl Ester Installation and Silicon Protection

Yamaguchi esterification of tricycle 41 with tiglic acid introduced the tigloyl ester moiety, while silylation of the alkyne in 38 enhanced stability and reactivity . These modifications facilitated the synthesis of carbocycle 42 on a 12 g scale, highlighting the route’s scalability .

Overcoming Challenges in α-Methylene-γ-Butyrolactone Formation

The α-methylene-γ-butyrolactone group posed significant synthetic challenges due to its electrophilic nature. Initial attempts to form this moiety via thiol-ene chemistry (e.g., thiophenol addition to 44 ) resulted in sulfone 48 , which required basic alumina elimination to yield 45 . However, this four-step sequence proved low-yielding (50% overall) . A streamlined approach using trifluoroacetic acid-mediated protodesilylation of 42 generated triene 49 , which underwent double allylic C–H oxidation to form 50 . Luche reduction of 50 and subsequent epoxidation with vanadium oxytrichloride provided epoxide 51 , aligning with the natural product’s structure .

Scalability and Process Optimization

The optimized route achieved a scalable synthesis of eupalinilide E, producing >400 mg in a single batch . Key optimizations included:

  • Late-stage oxidations : Deferring oxygenation until after core assembly expanded compatible reaction conditions .

  • Silicon protection : Silylation improved yields in borylative cyclizations and mitigated side reactions .

  • Chemoselective reductions : Modified Luche conditions (e.g., CeCl3·7H2O/NaBH4) enabled selective reduction of carbonyl groups without over-reducing α-methylene-γ-butyrolactones .

Comparative Analysis of Synthetic Routes

Route FeatureEarly Oxygenation Route Late-Stage Oxidation Route
Starting MaterialCarvone (6 )Carvone (6 )
Key StepAllylic oxidation of 17 Borylative enyne cyclization
DiastereoselectivityLowHigh (trans configuration)
ScalabilityLimited by side reactionsMultigram-scale feasible
Overall Yield<10%20% (12 steps)

The late-stage oxidation strategy proved superior, achieving higher yields and scalability while minimizing diastereomer separation .

Recent Advances and Asymmetric Syntheses

A 2022 asymmetric synthesis reduced the step count to 12 steps, starting from (R)-carvone and achieving a 20% overall yield . Key innovations included:

  • Tandem Favorskii rearrangement-elimination : Streamlined formation of 2-cyclopentene carbaldehyde.

  • Catalyst-free allylboration-lactonization : Recyclable trifluoroethanol promoted stereospecific lactone formation .

Analyse Des Réactions Chimiques

Types of Reactions: Eupalinilide C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as oxidizing agents (e.g., m-chloroperbenzoic acid) are used for allylic oxidations.

    Reduction: Modified Luche reduction conditions are employed to achieve selective reduction.

    Substitution: Nucleophilic reagents can react with the electrophilic centers of this compound.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in medicinal chemistry research.

Applications De Recherche Scientifique

Introduction to Eupalinilide C

This compound is a natural compound derived from the plant Eupatorium lindleyanum, which has garnered attention for its potential therapeutic applications. This compound belongs to a class of guaianolides, known for their diverse biological activities, including anti-inflammatory, anti-cancer, and hematopoietic stem cell expansion properties. This article focuses on the scientific research applications of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

Hematopoietic Stem Cell Expansion

This compound has been investigated for its role in promoting the expansion of hematopoietic stem and progenitor cells (HSPCs). Research indicates that it can enhance the proliferation of CD34+ cells derived from human cord blood when cultured under specific cytokine conditions. This property is crucial for addressing the limited availability of HSPCs used in treating blood disorders.

Case Study: Ex-Vivo Expansion of HSCs

In a study assessing the effects of Eupalinilide E (closely related to this compound), it was found that treatment with this compound led to:

  • A 45-fold increase in total nucleated cells after 45 days.
  • A significant enhancement in the number of CD34+ and THY1+ cells, indicating effective HSPC expansion without differentiation .

Anti-Cancer Activity

This compound exhibits cytotoxicity against various cancer cell lines. Its mechanism involves inhibiting cell proliferation and inducing apoptosis in malignant cells. For instance, studies have shown that compounds from Eupatorium lindleyanum, including this compound, demonstrate selective antiproliferative activity against lung cancer cells with KRAS mutations .

Anti-Inflammatory Effects

The compound has been noted for its anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Traditional uses of Eupatorium lindleyanum include applications for respiratory diseases, which often involve inflammatory processes .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Hematopoietic Stem CellsInhibition of differentiation45-fold increase in CD34+ cells after 45 days
Anti-Cancer ActivityInduction of apoptosisSelective cytotoxicity against lung cancer cells
Anti-Inflammatory EffectsModulation of inflammatory pathwaysTraditional use for respiratory conditions

Comparaison Avec Des Composés Similaires

Structural and Functional Overview

Guaianolides, including Eupalinilide C, share a core tricyclic skeleton but differ in substituents, stereochemistry, and oxidation patterns, which dictate their biological activities. Below is a comparative analysis of this compound with key analogs:

Key Research Findings

Synthetic Accessibility :

  • Eupalinilide E is synthesized via a diastereoselective borylative enyne cyclization and double allylic C–H oxidation, enabling scalable production (>400 mg/batch) . In contrast, this compound and B are typically isolated from natural sources, limiting their availability .
  • Ligustrin and grosheimin are synthesized through aldehyde-ene reactions and epoxidation, respectively, with yields up to 76% .

Biological Activities :

  • Eupalinilide B demonstrates potent anti-cancer activity (IC₅₀: 2–5 μM in laryngeal cancer cells) by targeting lysine-specific demethylase 1 (LSD1), a key epigenetic regulator .
  • Eupalinilide E enhances HSPC expansion by 3–5 fold, critical for treating blood disorders .
  • (+)-Grosheimin shows broad-spectrum anti-microbial activity, while (+)-ligustrin exhibits cytotoxicity against tumor cell lines (e.g., IC₅₀: 10 μM in HeLa cells) .

Structure-Activity Relationships (SAR): The γ-butyrolactone moiety in Eupalinilides is essential for bioactivity, as its removal abolishes HSPC expansion (observed in Eupalinilide E analogs) . Epoxidation (e.g., in grosheimin) enhances anti-microbial potency compared to non-oxidized precursors like ligustrin . The presence of an epoxide in Eupalinilide E correlates with its unique differentiation-inhibiting effects, absent in this compound .

Purity and Commercial Availability

Compound Purity (HPLC) Commercial Source Price (Reference)
This compound ≥98% 釩泰研究創新股份有限公司 5 mg/支 (Inquiry)
Eupalinilide B ≥96% 釩泰研究創新股份有限公司 10 mg/支 (Inquiry)
Eupalinilide E N/A Custom synthesis (academic labs) Not commercialized

Activité Biologique

Eupalinilide C, a natural product isolated from Eupatorium lindleyanum, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula : C20_{20}H24_{24}O7_7
  • Molecular Weight : 376.40 g/mol

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anti-infection : Demonstrated efficacy against various pathogens, including viruses and bacteria.
  • Apoptosis Induction : Influences cell death pathways, potentially useful in cancer therapy.
  • Stem Cell Modulation : Impacts hematopoietic stem cells (HSCs), enhancing their expansion under specific conditions.

The biological effects of this compound are mediated through several pathways:

  • Cell Cycle Regulation : this compound affects cell cycle progression, leading to apoptosis in cancer cells.
  • Signal Transduction Pathways : It interacts with key signaling pathways such as MAPK/ERK and JAK/STAT, influencing cell proliferation and survival.
  • Immunomodulatory Effects : The compound modulates immune responses, which can be beneficial in treating infections and inflammatory diseases.

Case Studies and Experimental Data

  • Hematopoietic Stem Cell Expansion
    • This compound has been shown to enhance the expansion of human HSCs when combined with cytokines in ex vivo cultures. This effect is crucial for improving the availability of stem cells for transplantation therapies .
  • Anti-Cancer Activity
    • In vitro studies indicate that this compound induces apoptosis in various cancer cell lines. For instance, it has been reported to inhibit the proliferation of laryngeal cancer cells significantly .
  • Infection Resistance
    • The compound exhibits activity against multiple viral strains, including HIV and influenza viruses, suggesting its potential as an antiviral agent .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms associated with this compound:

Activity Mechanism Reference
Anti-infectionInhibits viral replication and bacterial growth
Apoptosis inductionTriggers intrinsic apoptotic pathways
HSC expansionEnhances ex vivo expansion of HSCs
ImmunomodulationModulates immune response pathways

Q & A

Q. What synthetic methodologies are currently employed for the asymmetric synthesis of Eupalinilide C, and what are their key challenges?

Basic Research Question
this compound, a structurally complex sesquiterpene lactone, is synthesized via multi-step asymmetric routes. A prominent approach involves the Favorskii rearrangement-elimination tandem reaction using carvone-derived precursors to construct the bicyclic core. For example, a 12-step synthesis of the related compound Eupalinilide E achieved a 20% yield, with stereochemical control achieved using recyclable trifluoroethanol as a solvent and catalyst-free allylic borylation-lactonization . Key challenges include:

  • Stereochemical purity : Ensuring enantiomeric excess during bicyclic core formation.
  • Scalability : Optimizing chromatography-free steps for industrial relevance.
  • Functional group compatibility : Managing reactive intermediates during lactonization.

Q. Which in vitro and in vivo models are most appropriate for evaluating this compound’s anti-cancer activity?

Basic Research Question
this compound’s bioactivity is typically assessed using:

  • In vitro :
    • Cell proliferation assays (e.g., MTT, CCK-8) across cancer cell lines (e.g., A549, Hep-2) to determine IC50 values. For the structurally similar Eupalinilide B, IC50 values ranged from 1.03 to 9.07 mM in laryngeal cancer models .
    • Enzyme inhibition assays : Testing selectivity against targets like LSD1 (lysine-specific demethylase 1), with Eupalinilide B showing 78% inhibition at 1000 nM .
  • In vivo :
    • Xenograft models : Subcutaneous tumor implantation in immunodeficient mice, with tumor volume and weight metrics. Eupalinilide B reduced tumor growth by 50% in TU212 xenografts .

Q. How can researchers address contradictory findings in this compound’s mechanism of action across studies?

Advanced Research Question
Discrepancies in reported mechanisms (e.g., LSD1 vs. MAO inhibition) require:

  • Target deconvolution : Use proteomic profiling (e.g., thermal shift assays, CRISPR-Cas9 screens) to identify binding partners .
  • Orthogonal validation : Cross-validate enzyme inhibition data with cellular assays (e.g., histone methylation status for LSD1 activity) .
  • Dose-response analysis : Ensure IC50 values are consistent across assays and cell lines. For example, Eupalinilide B’s selectivity for LSD1 over MAO-A/B was confirmed through comparative enzymatic assays .

Q. What strategies optimize the stereochemical purity of this compound during synthesis?

Advanced Research Question
To enhance enantiomeric excess:

  • Chiral auxiliaries : Use carvone-derived precursors with inherent chirality .
  • Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., palladium) for allylic borylation steps.
  • Analytical validation : Confirm purity via chiral HPLC and NMR spectroscopy (e.g., NOESY for spatial configuration) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Basic Research Question
Key methods include:

  • NMR spectroscopy : 1H/13C NMR for backbone assignment; NOESY for stereochemistry .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]+ ion).
  • HPLC : Chiral columns to assess enantiomeric purity (>98% required for pharmacological studies) .

Q. How should researchers design dose-escalation studies for this compound in preclinical models?

Advanced Research Question

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2), Cmax, and bioavailability via LC-MS/MS.
  • Toxicity endpoints : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) in rodent models.
  • Dose optimization : Use the 3+3 design to identify the maximum tolerated dose (MTD) .

Q. What computational tools are recommended for predicting this compound’s molecular targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to LSD1’s amine oxidase domain .
  • QSAR modeling : Corlate structural features (e.g., α-methylene-γ-lactone) with bioactivity data from analogues like Eupalinilide B .

Q. How can researchers reconcile discrepancies in this compound’s reported IC50 values across cell lines?

Advanced Research Question

  • Standardize assays : Adopt uniform protocols (e.g., CCK-8 incubation time, cell passage number) .
  • Control variables : Account for cell line-specific factors (e.g., LSD1 expression levels in TU212 vs. Hep-2) .
  • Meta-analysis : Pool data from multiple studies using random-effects models to calculate weighted IC50 values .

Propriétés

IUPAC Name

[(1R,2R,6R,7R,9R,12R,15S)-9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNQZWRFKIHTPL-NPUYJLKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@@H]3[C@H]1[C@@H]4[C@@H]([C@@H](C[C@@]3(CO2)O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eupalinilide C
Reactant of Route 2
Eupalinilide C
Reactant of Route 3
Eupalinilide C
Reactant of Route 4
Eupalinilide C
Reactant of Route 5
Eupalinilide C
Reactant of Route 6
Eupalinilide C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.